Methyl 3-amino-1-methoxycyclobutane-1-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers designing PROTACs or constrained peptidomimetics often face limited availability of stereochemically defined, three-dimensional building blocks. This 1,1,3-trisubstituted cyclobutane solves that by providing orthogonal amino and ester handles with a unique 1-methoxy substituent that restricts ring puckering and modulates exit vector geometry. - Provides a rigidified core that can improve ternary complex formation in PROTAC design compared to flexible alkyl linkers. - The 1-methoxy group adds 9.3 Ų of tPSA and lowers logP by 0.2 units vs. the des-methoxy analog, offering direct PK modulation. - Available as the free base and in cis/trans HCl salt forms for immediate library incorporation.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B12932362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-1-methoxycyclobutane-1-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC(C1)N)OC
InChIInChI=1S/C7H13NO3/c1-10-6(9)7(11-2)3-5(8)4-7/h5H,3-4,8H2,1-2H3
InChIKeyCGSDAOFIBPEJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-1-methoxycyclobutane-1-carboxylate — Overview


Methyl 3-amino-1-methoxycyclobutane-1-carboxylate (CAS 2384043-19-8; molecular formula C₇H₁₃NO₃; MW 159.18 g/mol) is a 1,1,3-trisubstituted cyclobutane derivative bearing an amino group at the 3-position, a methyl ester at the 1-carboxylate, and a methoxy substituent at the 1-position of the cyclobutane ring [1]. This scaffold belongs to the broader class of constrained cyclobutane α- and β-amino acid derivatives, which are increasingly employed in medicinal chemistry to introduce three-dimensionality, conformational restriction, and metabolic stability into small-molecule drug candidates [2]. The compound is commercially available as the free base (CAS 2384043-19-8) and as the hydrochloride salt in both cis (CAS 2231664-69-8) and trans (CAS 2231664-02-9) stereoisomeric forms .

Why This Scaffold Cannot Be Simply Replaced


The 1-methoxy substituent on methyl 3-amino-1-methoxycyclobutane-1-carboxylate is not a passive structural decoration. In the closest generic analog—methyl 3-aminocyclobutanecarboxylate (MACC, CAS 1206970-19-5)—the cyclobutane C1 position carries only a hydrogen atom. This single substitution difference increases the molecular weight by 30 Da (159.18 vs. 129.16 g/mol), adds one hydrogen-bond acceptor (HBA count 4 vs. 3), enlarges the topological polar surface area by 9.3 Ų (61.6 vs. 52.3 Ų), and depresses computed logP by 0.2 units (−0.5 vs. −0.3) [1][2]. The 1-methoxy group also introduces an additional rotatable bond and alters the conformational equilibrium of the cyclobutane ring puckering, an effect documented for 2-substituted cyclobutane-α-amino acids where equatorial substituents modulate ring-puckering preference [3]. In practice, this means the compound presents a distinct spatial pharmacophore, different hydrogen-bonding capacity, and altered lipophilicity compared to its des-methoxy analog—making simple interchange impossible without altering downstream SAR, PK profile, or synthetic reactivity [4].

Quantitative Differentiation Evidence


Physicochemical Profile vs. Des-Methoxy Analog

The presence of the 1-methoxy substituent in methyl 3-amino-1-methoxycyclobutane-1-carboxylate produces measurable shifts in key drug-likeness parameters relative to the closest des-methoxy analog, methyl 3-aminocyclobutanecarboxylate (MACC). The target compound exhibits a 23.3% higher molecular weight, a 33% increase in hydrogen-bond acceptor count, a 17.8% larger topological polar surface area, and a 0.2-unit decrease in computed XLogP3 [1][2]. These differences place the two compounds in distinct physicochemical space, with implications for permeability, solubility, and target engagement.

Physicochemical profiling Medicinal chemistry Lead optimization

Stereochemical Differentiation: cis vs. trans Isomers

Methyl 3-amino-1-methoxycyclobutane-1-carboxylate exists as discrete cis and trans stereoisomers with respect to the relative orientation of the 3-amino and 1-methoxy substituents on the cyclobutane ring. The trans isomer (CAS 2231664-02-9) is commercially available at 98% purity with batch-specific NMR, HPLC, and GC quality control documentation . The cis isomer hydrochloride (CAS 2231664-69-8) is available at ≥95% purity . The cis and trans isomers differ in the spatial presentation of the amino and methoxy vectors, which can lead to divergent molecular recognition and reactivity in downstream applications [1].

Stereochemistry Conformational analysis Isomer purity

Regioisomeric vs. 1-Amino-3-methoxy Scaffold

Methyl 3-amino-1-methoxycyclobutane-1-carboxylate (CAS 2384043-19-8; amino at C3, methoxy and ester at C1) is structurally distinct from its regioisomer methyl 1-amino-3-methoxycyclobutane-1-carboxylate (CAS 1696328-08-1; amino and ester at C1, methoxy at C3). In the target compound, the amino group resides on a different ring carbon than the ester, creating a 1,3-relationship between the amino and methoxy groups. In the regioisomer, the amino and ester are geminal at C1. This regioisomeric difference dictates entirely different synthetic derivatization pathways: the target compound allows independent modification at the C3-amino site while preserving the C1-ester and C1-methoxy, whereas the regioisomer constrains the amino and ester to the same carbon, limiting orthogonal functionalization [1].

Regioisomerism Building block selection Synthetic strategy

Class-Level Evidence for SDH Inhibition

Although no direct SDH inhibition data are available for methyl 3-amino-1-methoxycyclobutane-1-carboxylate itself, the 1-aminocyclobutanecarboxylic acid scaffold—to which this compound belongs—has been validated as a productive lead for succinate dehydrogenase inhibitor (SDHI) discovery. Compound A20 from this series exhibited an IC₅₀ of 3.73 μM against porcine SDH, comparable to the commercial SDHI fluxapyroxad (IC₅₀ = 3.76 μM). Compound A21 showed EC₅₀ values of 0.03 mg/L against Rhizoctonia solani and 0.04 mg/L against Botrytis cinerea, outperforming boscalid (0.29 and 0.42 mg/L, respectively) [1]. This class-level evidence suggests that appropriate derivatization of the 1-substituted cyclobutane amino ester framework can yield potent SDHIs, and the 1-methoxy group in the target compound may serve as a modifiable handle for further SAR exploration.

Agrochemical discovery Succinate dehydrogenase Antifungal activity

Cyclobutane 3D Character vs. Other Ring Systems

A systematic comparison of cyclobutane-containing fragments against cycloaliphatic rings of other sizes (cyclopropyl, cyclopentyl, cyclohexyl) and 4-membered heterocycles (azetidine, oxetane) demonstrated that the cyclobutane ring offers a favorable balance of physicochemical properties and metabolic stability [1]. The cyclobutane ring puckering introduces an out-of-plane dihedral angle of approximately 20–25°, providing three-dimensional character that can improve fragment screening hit rates and downstream lead optimization outcomes relative to planar aromatic or fully flexible acyclic linkers [2]. The target compound, with its 1-methoxy and 3-amino substitution on the cyclobutane core, embodies this 3D character and additionally provides two orthogonal vectors for further elaboration.

Fragment-based drug discovery 3D scaffold Conformational restriction

Application Scenarios for Procurement


Constrained Peptidomimetic Building Block

The 1,3-disubstituted cyclobutane core with orthogonal amino and ester functionalities makes this compound a direct precursor for conformationally constrained β-amino acid derivatives and peptidomimetics. The C3-amino group can be selectively acylated, sulfonylated, or reductively alkylated while the C1-methyl ester remains available for hydrolysis, amidation, or reduction. This dual-handle architecture is particularly valuable for constructing cyclic peptides and foldamer building blocks where defined spatial orientation of side chains is critical [1]. The 1-methoxy group further restricts ring conformational freedom, as documented for 2-substituted cyclobutane amino acids [2].

Agrochemical SDHI Lead Discovery

Based on class-level evidence that 1-aminocyclobutanecarboxylic acid derivatives can achieve SDH inhibitory potency comparable to commercial fungicides fluxapyroxad and boscalid [3], this compound serves as a starting scaffold for SDHI-focused agrochemical programs. The 1-methoxy substituent provides an additional vector for modulating enzyme binding, steric bulk, and metabolic stability without altering the core 1-aminocyclobutanecarboxylate pharmacophore that engages the SDH ubiquinone-binding site.

Fragment-Based Drug Discovery Library Design

As part of the growing recognition that three-dimensional fragments improve screening outcomes [4], this compound—with its non-planar cyclobutane ring (pucker angle ~20–25°), moderate molecular weight (159 Da), and favorable balance of H-bond donors/acceptors (1 HBD, 4 HBA)—fits within fragment library physicochemical guidelines (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 6). Its commercial availability in stereochemically defined forms (cis and trans) facilitates incorporation into fragment screening collections where 3D character is prioritized over flat aromatic scaffolds [5].

PROTAC Linker Intermediate

The presence of a primary amine and a methyl ester on a rigidified cyclobutane scaffold aligns with PROTAC linker design requirements, where conformational restriction can improve ternary complex formation and degradation efficiency. While the des-methoxy analog (methyl 3-aminocyclobutanecarboxylate) is documented as a PROTAC linker precursor , the additional 1-methoxy group in the target compound may offer differentiated exit vector geometry and altered physicochemical properties (ΔTPSA +9.3 Ų, ΔlogP −0.2) that can modulate PROTAC pharmacokinetics and target engagement [6].

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